1-Fluorotetradecane
Description
1-Fluorotetradecane (CAS 593-33-9) is a linear fluoroalkane with a 14-carbon alkyl chain and a terminal fluorine atom. Its molecular formula is C₁₄H₂₉F, and it is characterized by high hydrophobicity and chemical stability due to the strong C–F bond. This compound is frequently utilized in organic synthesis as an internal standard in reaction monitoring via ¹H and ¹⁹F NMR spectroscopy and in organometallic reactions involving scandium imido complexes . Its purity, typically 95%, is critical for reproducible experimental outcomes .
Structure
3D Structure
Properties
IUPAC Name |
1-fluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDSYPITPPQNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880875 | |
| Record name | tetradecane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-33-9, 73180-09-3 | |
| Record name | 1-Fluorotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluorotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073180093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetradecane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-fluorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of 1-Fluorotetradecane is generally achieved by reacting an alkyl iodide with sodium fluoride. The synthetic route involves two main steps:
Formation of Alkyl Iodide: Tetradecane is reacted with iodine to form an alkyl iodide.
Fluorination: The alkyl iodide is then reacted with sodium fluoride to give this compound.
Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-Fluorotetradecane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons.
Common reagents and conditions used in these reactions include:
Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluorotetradecane has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and lubricant in various chemical processes.
Biology: Employed in studies involving membrane interactions and lipid behavior.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a dispersant and lubricant in industrial applications
Mechanism of Action
The mechanism of action of 1-Fluorotetradecane involves its interaction with molecular targets such as lipid membranes. Its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. The pathways involved include the disruption of lipid bilayers and the formation of micelles.
Comparison with Similar Compounds
Enthalpy of Formation (ΔHf)
The enthalpy of formation is a key thermodynamic parameter that reflects molecular stability. Experimental and computational data for 1-fluorotetradecane and related fluoroalkanes are summarized below:
Key Observations :
- Longer alkyl chains correlate with larger deviations between experimental and modeled ΔHf values. For example, this compound shows a +3.95 kJ/mol discrepancy, whereas shorter chains like fluoroethane exhibit smaller differences (−3.5 kJ/mol) .
- The increasing absolute error (ABS) with chain length (e.g., 20.00 for this compound vs. 13.60 for fluoroethane) suggests that computational models struggle to account for van der Waals interactions and conformational flexibility in longer chains .
Reactivity in Organometallic Systems
This compound demonstrates unique reactivity in scandium imido complex reactions. When combined with 9-BBN-CH₂CH₂tBu, it participates in C–H bond activation, as evidenced by ¹H and ¹⁹F NMR spectral shifts . In contrast, shorter fluoroalkanes like fluoroethane or 2-fluoropropane lack sufficient steric bulk or electron-withdrawing capacity to stabilize such reactions. The long alkyl chain in this compound enhances solubility in nonpolar solvents (e.g., benzene-d₆) and moderates reaction kinetics .
Physical and Commercial Properties
| Property | This compound | 1-Fluorododecane | 1-Fluorononane | 1-Fluorohexadecane |
|---|---|---|---|---|
| Purity | 95% | Not reported | Not reported | Not reported |
| CAS Number | 593-33-9 | 334-68-9 | 463-18-3 | 408-38-8 |
| Suppliers | 3 | 3 | 3 | 3 |
Notes:
Future Research :
- Develop improved group contribution models to better predict ΔHf for long-chain fluoroalkanes.
- Explore the role of this compound in emerging areas, such as fluorinated surfactants or liquid crystals.
Biological Activity
1-Fluorotetradecane (C14H29F) is a fluorinated alkane that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, safety profile, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound is a linear fluorinated hydrocarbon that contains a fluorine atom at the terminal position of the tetradecane chain. Its molecular structure can be represented as follows:
- Molecular Formula : C14H29F
- CAS Number : 593-33-9
- Molecular Weight : 230.39 g/mol
Antimicrobial Properties
Research indicates that fluorinated compounds, including this compound, exhibit antimicrobial activity. The presence of the fluorine atom can enhance the lipophilicity of the compound, potentially allowing it to disrupt microbial membranes more effectively than its non-fluorinated counterparts. Studies have shown that fluorinated alkanes can inhibit the growth of various pathogens, although specific data on this compound is limited.
Toxicological Profile
This compound has been classified with several safety concerns:
- Acute Toxicity : It is categorized as highly toxic if ingested, with an oral LD50 value of approximately 5 mg/kg, indicating that it can be fatal if swallowed .
- Skin and Eye Irritation : The compound causes skin irritation and serious eye damage upon contact, necessitating protective measures during handling .
- Respiratory Effects : Exposure may lead to respiratory irritation, which poses risks in occupational settings .
Safety Data and Handling
Due to its hazardous nature, strict safety protocols are recommended when working with this compound:
- Always use personal protective equipment (PPE) such as gloves and goggles.
- Ensure adequate ventilation in workspaces.
- In case of exposure, immediate medical attention should be sought.
Case Study 1: Fluorinated Compounds in Antimicrobial Research
A study explored the antimicrobial effects of various fluorinated alkanes against common clinical pathogens. While specific data for this compound was not highlighted, similar compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Toxicological Assessments
In a toxicological assessment involving multiple fluorinated compounds, researchers found that exposure to certain fluorinated alkanes led to adverse health effects in animal models. The study emphasized the need for further investigation into the long-term effects of chronic exposure to these substances .
Comparative Analysis of Fluorinated Compounds
| Compound | Molecular Formula | Oral LD50 (mg/kg) | Skin Irritation | Eye Irritation |
|---|---|---|---|---|
| This compound | C14H29F | 5 | Yes | Yes |
| Perfluorooctanoic acid (PFOA) | C8HF15 | 25 | Yes | Yes |
| Trifluoroacetic acid | C2HF3 | 30 | Yes | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
